molecular formula C10H18N2O3 B14900920 (2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Cat. No.: B14900920
M. Wt: 214.26 g/mol
InChI Key: QLCLPYGNXAESPF-KZVJFYERSA-N
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Description

Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a hexahydrocyclopenta[b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the hexahydrocyclopenta[b]pyrrole ring system, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include reducing agents, protecting groups, and catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlling temperature, pH, and solvent choice to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution at the amino group can introduce various functional groups.

Scientific Research Applications

Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate: This compound is unique due to its specific stereochemistry and functional groups.

    Other Hexahydrocyclopenta[b]pyrrole Derivatives: These compounds may have similar ring structures but differ in the functional groups attached, leading to different chemical and biological properties.

Uniqueness

The uniqueness of Methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate lies in its combination of functional groups and stereochemistry, which can result in specific interactions with biological targets and unique reactivity in chemical reactions.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl (2R,3S,3aR,6aR)-3-amino-2-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-15-10(14)12-7-4-2-3-6(7)9(11)8(12)5-13/h6-9,13H,2-5,11H2,1H3/t6-,7+,8-,9-/m0/s1

InChI Key

QLCLPYGNXAESPF-KZVJFYERSA-N

Isomeric SMILES

COC(=O)N1[C@@H]2CCC[C@@H]2[C@@H]([C@@H]1CO)N

Canonical SMILES

COC(=O)N1C2CCCC2C(C1CO)N

Origin of Product

United States

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